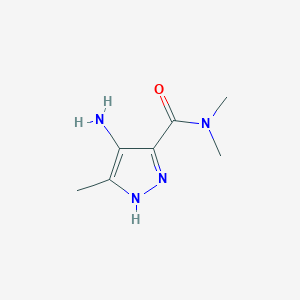

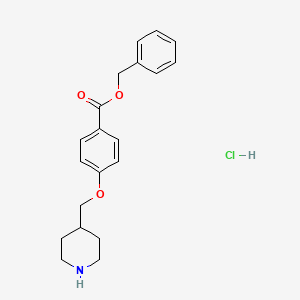

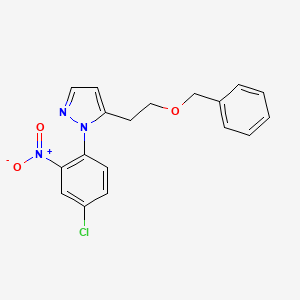

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride (2-AHPPH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as aminopropanamides, which are characterized by their ability to form hydrogen bonds with other molecules. 2-AHPPH has been found to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-tumor properties. In addition, 2-AHPPH has been studied for its potential to act as an inhibitor of enzymes and for its ability to bind to specific receptors.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- The compound 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is related to research on β-hydroxy-α-amino acids, demonstrating its relevance in the asymmetric synthesis from α-hydroxy-β-amino esters. This process involves intricate steps, including aminohydroxylation and regioselective ring-opening, to produce enantiopure β-hydroxy-α-amino acids, highlighting the compound's utility in synthesizing complex amino acids with potential pharmaceutical applications (S. Davies et al., 2013).

Antifungal and Anticancer Research

- Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides containing 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide. This research underlines the compound's role in developing antifungal drugs, where its chemical structure contributes to understanding molecular properties and reactivity, which are critical for drug design processes (N. Flores-Holguín et al., 2019).

Immunomodulatory Effects

- The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, which share structural similarities with 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride, reveal significant immunosuppressive activities. Such studies are fundamental in developing new immunomodulatory drugs, where the precise positioning of phenyl rings and hydroxyalkyl groups plays a crucial role in enhancing the compounds' efficacy and specificity (M. Kiuchi et al., 2000).

Synthetic Methodology Development

- Research on functionalized amino acid derivatives, including those similar to 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride, has led to the synthesis of new pharmacophores for anticancer agent design. This area of study emphasizes the compound's potential as a building block for developing novel anticancer compounds, showcasing its versatility in medicinal chemistry applications (Vivek Kumar et al., 2009).

Biomedical Applications

- The chemical modification of poly(3-hydroxybutyrate) (PHB) through functionalization with different amino compounds, including structures resembling 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride, demonstrates the compound's applicability in developing materials with antibacterial, antioxidant, and anticancer properties. This highlights its potential in creating novel biomaterials for various medical applications, from drug delivery systems to tissue engineering scaffolds (Mohamed A. Abdelwahab et al., 2019).

Safety And Hazards

“2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(16)7-8-15-13(17)12(14)9-11-5-3-2-4-6-11;/h2-6,10,12,16H,7-9,14H2,1H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCZYTGFJCYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)

![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)